molecular formula C17H15ClN2O2 B11559534 2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide CAS No. 2496-32-4

2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11559534
CAS No.: 2496-32-4
M. Wt: 314.8 g/mol
InChI Key: VVJIFNQVOHVIQH-MZBBQUMVSA-N
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Description

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenylprop-2-en-1-ylidene moiety. It is primarily used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 4-chlorophenoxyacetohydrazide: The 4-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetohydrazide.

    Condensation Reaction: Finally, the 4-chlorophenoxyacetohydrazide is condensed with cinnamaldehyde under acidic conditions to yield 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.

    Cinnamaldehyde: Used in the condensation reaction to form the target compound.

    4-chlorophenoxyacetic acid: An intermediate in the synthetic route.

Uniqueness

2-(4-chlorophenoxy)-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its combined structural features of chlorophenoxy and phenylprop-2-en-1-ylidene groups, which contribute to its diverse chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Biological Activity

2-(4-chlorophenoxy)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H17ClN2O2\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_2\text{O}_2

Molecular Characteristics:

  • IUPAC Name: this compound
  • Molecular Weight: 320.78 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study:
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
In a study assessing antimicrobial efficacy, the minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity . The mode of action appears to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro.

Experimental Evidence:
In a lipopolysaccharide (LPS)-induced inflammation model using macrophages, treatment with the compound led to a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . This suggests potential therapeutic applications in inflammatory diseases.

The biological effects of this compound are likely mediated through multiple pathways:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Membrane Disruption: Interference with bacterial cell membranes resulting in cell lysis.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokine production through NF-kB pathway suppression.

Data Summary Table

Biological ActivityCell Line/OrganismConcentrationEffect
AnticancerBreast Cancer Cells50 µM70% reduction in viability
AntimicrobialS. aureus32 µg/mLModerate inhibition
AntimicrobialE. coli64 µg/mLModerate inhibition
Anti-inflammatoryMacrophages-Reduced TNF-α and IL-6 production

Properties

CAS No.

2496-32-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H15ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-12H,13H2,(H,20,21)/b7-4+,19-12+

InChI Key

VVJIFNQVOHVIQH-MZBBQUMVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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